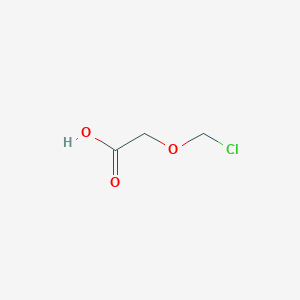

Chloromethoxyacetic acid

Description

Chloromethoxyacetic acid (hypothetical structure: ClCH2OCH2COOH) is a chlorinated and methoxylated derivative of acetic acid. The chlorine and methoxy substituents influence its acidity, solubility, and reactivity. Chlorinated acetic acids are widely used in agrochemicals, pharmaceuticals, and organic synthesis, while methoxy groups often enhance solubility or modulate biological activity .

Properties

IUPAC Name |

2-(chloromethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c4-2-7-1-3(5)6/h1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOCFNHTIZSBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625057 | |

| Record name | (Chloromethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-55-3 | |

| Record name | (Chloromethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of chloroacetic acid, methoxyacetic acid, and m-chlorophenoxyacetic acid (a structurally related compound with a phenoxy group):

Key Observations :

- Acidity: Chloroacetic acid is significantly more acidic than acetic acid (pKa ~4.76) due to the electron-withdrawing -Cl group. Methoxyacetic acid, with an electron-donating -OCH₃ group, has a higher pKa than chloroacetic acid. m-Chlorophenoxyacetic acid’s acidity is comparable to chloroacetic acid due to the combined effects of -Cl and -OPh groups .

- Reactivity : Chloroacetic acid undergoes nucleophilic substitution (e.g., esterification, amidation), while methoxyacetic acid is more prone to ether cleavage under acidic conditions .

Analytical Methods

- Chloroacetic Acid: Quantified via titration (e.g., manganometric methods) and NMR spectroscopy. Impurities like dichloroacetic acid are monitored using HPLC .

- Methoxyacetic Acid : Characterized by GC-MS and IR spectroscopy. Purity assessed via acid-base titration .

Q & A

Q. What are the established synthetic routes for chloroacetic acid, and how do reaction conditions influence yield and purity?

Chloroacetic acid (C₂H₃ClO₂) is synthesized via two primary methods:

- Chlorination of acetic acid : Catalyzed by acetic anhydride, chlorine gas (Cl₂) replaces a hydrogen atom in acetic acid. Reaction conditions (e.g., temperature, Cl₂ flow rate) must be tightly controlled to avoid over-chlorination to di- or trichloroacetic acid .

- Hydrolysis of trichloroethylene : Using sulfuric acid as a catalyst, trichloroethylene reacts with water under controlled pH and temperature to yield chloroacetic acid. This method requires careful monitoring to prevent side reactions . Yield optimization involves adjusting catalyst concentration, reaction time, and purification steps (e.g., recrystallization).

Q. What analytical techniques are recommended for assessing the purity and structural integrity of chloroacetic acid derivatives in research settings?

- Electrophoresis : Acidic polyacrylamide gel electrophoresis (PAGE) with cationic detergents (e.g., 16-BAC) resolves derivatives sensitive to alkaline conditions, such as methoxy esters .

- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) detects impurities and quantifies chloroacetic acid in complex mixtures. Calibration with certified standards (e.g., PESTANAL®) ensures accuracy .

- Titration : Potentiometric titration using sodium hydroxide validates acidity and purity .

Q. What are the critical safety considerations and first-aid protocols for handling chloroacetic acid in laboratory environments?

- Exposure limits : No established occupational exposure limits exist, necessitating strict adherence to ALARA (As Low As Reasonably Achievable) principles .

- First aid :

- Skin contact : Immediate washing with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention .

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular contact and inhalation .

Advanced Research Questions

Q. How can researchers investigate the atmospheric formation mechanisms of chloroacetic acids from volatile organic compounds (VOCs) and chlorine species?

- Multiphase chemistry studies : Simulate atmospheric conditions (e.g., humidity, light intensity) in chamber experiments to track VOC-chlorine reactions. For example, chlorine radicals (Cl·) generated from Cl₂ or HOCl can oxidize VOCs like ethane, forming chloroacetic acid via radical-chain mechanisms .

- Isotopic labeling : Use ¹³C-labeled VOCs to trace carbon pathways in reaction intermediates .

- Computational modeling : Density functional theory (DFT) calculations predict reaction energetics and validate experimental kinetics .

Q. How should discrepancies in reported reaction yields for chloroacetic acid synthesis be systematically addressed?

- Variable analysis : Compare catalyst type (e.g., acetic anhydride vs. sulfur catalysts), reaction temperature, and chlorination duration across studies .

- Byproduct profiling : Use GC-MS to identify di-/trichloroacetic acid contaminants, which may reduce perceived yields .

- Reproducibility protocols : Standardize substrate purity (e.g., ≥99% acetic acid) and reaction setups (e.g., inert atmosphere) to minimize variability .

Q. What strategies are effective in optimizing the chlorination of acetic acid to maximize chloroacetic acid yield while minimizing byproducts?

- Catalyst optimization : Increase acetic anhydride concentration to enhance Cl₂ activation while avoiding excessive acidity, which promotes over-chlorination .

- Temperature control : Maintain 80–90°C to balance reaction rate and selectivity. Higher temperatures favor dichloroacetic acid formation .

- In situ monitoring : Employ real-time pH and conductivity measurements to terminate the reaction at the monochloroacetic acid stage .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.